3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a triazole, and a nitrophenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and rings. The benzamide and triazole rings, for example, are likely to contribute to the rigidity of the molecule, while the nitrophenyl group could add electron-withdrawing character .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Crystal Structure and Molecular Aggregation
- The closely related derivatives of 3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide, which crystallize as ethanol monosolvates, demonstrate interesting hydrogen bonding patterns forming centrosymmetric four-molecule aggregates. This reveals insights into the crystal structure and molecular interactions of such compounds (Chinthal et al., 2020).
Synthesis and Structural Analysis
- A study focused on the efficient regioselective synthesis of related compounds from N-acylation, demonstrating the potential for chemical modifications and the synthesis of diverse derivatives. The theoretical studies provide valuable information on the chemical properties and potential applications of these compounds (Moreno-Fuquen et al., 2019).
Antimicrobial Activities
- Research on novel Schiff bases, derived from similar compounds, showed promising antimicrobial activities. This indicates the potential of 3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide derivatives in developing new antibacterial and antifungal agents (Mange et al., 2013).
Biological Studies on Derivatives
- Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the target compound, have shown good antibacterial and potent antioxidant activities, suggesting similar potentials for 3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide (Karanth et al., 2019).
Antimicrobial and Antioxidant Potential
- Various derivatives have been synthesized and screened for antimicrobial activities, with some displaying significant antibacterial activity. This aligns with the potential use of 3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide in antimicrobial research (Roy et al., 2005).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any studies or experiments carried out on it. For example, if it were found to have interesting biological activity, it could be further investigated as a potential drug .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S/c1-28-14-8-11(9-15(29-2)17(14)30-3)18(25)20-10-16-21-22-19(31)23(16)12-4-6-13(7-5-12)24(26)27/h4-9H,10H2,1-3H3,(H,20,25)(H,22,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUYBUGVLTUYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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